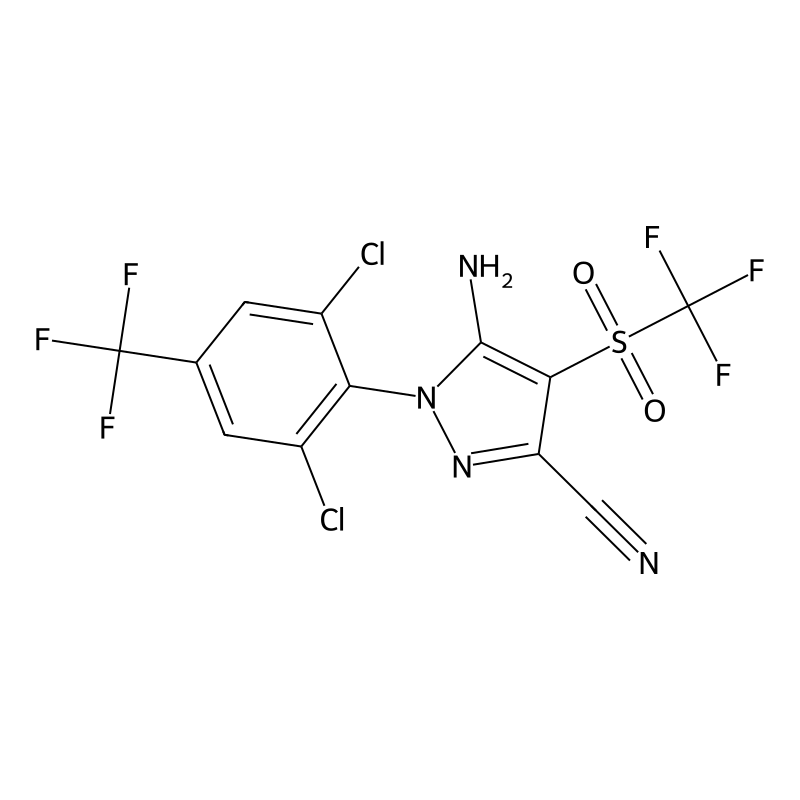

Fipronil sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical Identity and Basic Properties

The table below summarizes key identifiers and basic properties of fipronil sulfone.

| Property | Description |

|---|---|

| IUPAC Name | 5-amino-1-(2,6-dichloro-α,α,α-trifluoro-p-tolyl)-4-trifluoromethylsulfonylpyrazole-3-carbonitrile [1] |

| CAS RN | 120068-36-2 [1] |

| Molecular Mass | 452.1 g/mol [1] |

| Relationship to Fipronil | Oxidative Metabolite (Major) / Transformation Product [1] [2] |

| Chemical Formula | C({12})H({4})Cl({2})F({6})N({4})O({2})S [1] |

| Pesticide Status | Not a registered active ingredient; classified as an "unclassified" environmental transformation product [1] |

Environmental Fate and Partitioning

This compound's behavior and persistence in the environment are governed by its physical-chemical properties.

| Parameter | Value | Context & Implications |

|---|---|---|

| Soil Adsorption (Koc) | 1448 - 6745 mL g⁻¹ [1] | Very high adsorption, classified as non-mobile in soil. Limits leaching but increases soil persistence. |

| Aquatic Toxicity | Acute EC50 for Chironomus dilutus: 7–10 ng L⁻¹ [3] [4] | Highly toxic to sensitive aquatic invertebrates; often more toxic than fipronil to some species. |

| Soil Persistence (DT₅₀) | Lab: 347 days | Persistent in soil. Field half-lives can extend for over a year, leading to long-term contamination [1]. |

| Field: 266 days [1] | ||

| Formation Pathway | Oxidation (Biotic/Abiotic) [2] | Primary metabolite of fipronil in aerobic environments (soil, plants, animals) [2]. |

Formation and Degradation Pathways

This compound is formed primarily through the oxidation of the parent fipronil molecule. The following diagram illustrates the major transformation pathways of fipronil in the environment, highlighting the position of this compound.

Major degradation pathways of fipronil and relative toxicity of its metabolites. This compound is a key toxic oxidative product.

Experimental Protocol: Tracking Formation in Soil

A typical laboratory setup to study the formation and persistence of this compound in aerobic soils involves [2]:

- Soil Preparation: Use a representative soil (e.g., sandy loam). Air-dry and sieve (<2 mm). Characterize pH, organic matter content, and texture.

- Treatment & Incubation: Treat soil samples with technical-grade fipronil. Incubate in the dark at a constant temperature (e.g., 20°C) while maintaining moisture at a level like 60% of the maximum water-holding capacity to ensure aerobic conditions.

- Sampling & Extraction: Periodically collect sub-samples over time (e.g., 0, 7, 30, 60, 90, 120 days). Extract residues using an organic solvent like acetonitrile or dichloromethane via shaking or sonication.

- Analysis & Quantification: Analyze extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Quantify this compound and parent fipronil against certified analytical standards. The formation ratio and DT₅₀ (half-life) can be calculated from the concentration-time data.

Analytical and Remediation Methodologies

Analytical Protocol: Quantifying Fiproles in Urban Runoff

A detailed methodology for determining this compound and related compounds in urban water and solid samples is as follows [3] [4]:

- Sample Collection: Collect runoff water in clean glass containers. For solid matrices (dust, soil, concrete wipes), use appropriate sampling tools.

- Extraction:

- Water: Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., C18).

- Solids: Use accelerated solvent extraction (ASE) or shake-flask extraction with a solvent like acetone or acetonitrile.

- Cleanup: Pass extracts through a cleanup column (e.g., filled with Florisil or silica gel) to remove interfering co-extractives.

- Instrumental Analysis: Analyze the purified extracts using GC-MS or LC-MS/MS. The use of an isotope-labeled internal standard (e.g., 13C4-15N2-fipronil) is critical for accurate quantification.

- Quality Control: Include procedural blanks, matrix spikes, and duplicate samples in each batch to ensure data quality.

Bioremediation Experimental Workflow

Microbial degradation is a promising method for cleaning up fipronil and this compound. The workflow for isolating and testing potential degraders is summarized below.

Key steps for isolating and characterizing microbial strains capable of degrading fipronil and its metabolites.

Key bacterial genera identified with high degradation efficiency for fipronil (and potentially its sulfone) include Pseudomonas sp. and Rhodococcus sp., which have shown removal efficiencies exceeding 80% for fipronil at 100 mg L⁻¹ concentration in lab studies [5]. Metabolite tracking via GC-MS is essential to confirm the breakdown of this compound and ensure the process does not generate other hazardous intermediates [5].

Environmental Occurrence and Risk Context

This compound is a ubiquitous contaminant in various environmental compartments due to its persistence and mobility in runoff.

- Urban Runoff: A primary source of surface water contamination. Concrete surfaces are a major contributor, with this compound detected in 100% of runoff samples from treated residential areas [3] [4].

- Biota and Food Products: this compound bioaccumulates and has been detected in cow's milk (0.14 μg/L), chicken eggs (up to 1.1 mg/kg), and pollen/beebread (29 ng/g) [2].

- Synergistic Effects with Microplastics: Recent studies show that polyvinyl chloride (PVC) microplastics can act as a carrier and reaction interface, enhancing the accumulation of fipronil and promoting its transformation to this compound in aquatic organisms like zebrafish, increasing bioaccumulation by 3-10 times [6].

References

- 1. (Ref: MB 46136) this compound [sitem.herts.ac.uk]

- 2. A comprehensive review of environmental fate and ... [sciencedirect.com]

- 3. Fiproles in urban surface runoff: Understanding sources ... [pmc.ncbi.nlm.nih.gov]

- 4. Fiproles in urban surface runoff: Understanding sources ... [sciencedirect.com]

- 5. Biodegradation of fipronil: Molecular characterization ... [pmc.ncbi.nlm.nih.gov]

- 6. 聚氯乙烯微塑料介导氟虫腈在斑马鱼体内的累积与毒性转化机制研究 [ebiotrade.com]

fipronil sulfone GABA chloride channel inhibition

Core Mechanism of Channel Inhibition

Fipronil sulfone is a major metabolite of the insecticide fipronil and primarily exerts its neurotoxic effects by antagonizing ionotropic GABAA receptors in the mammalian brain [1] [2].

- Molecular Target: It acts as a negative allosteric modulator of the GABAA receptor, a ligand-gated chloride channel [2] [3].

- Mechanism of Blockade: The compound binds to the receptor and non-competitively inhibits the channel, meaning it does not bind to the same site as the natural neurotransmitter GABA but rather to a different site, preventing chloride ion conductance [2] [3]. Single-channel recordings show that its presence results in shorter cluster durations without affecting the intrinsic open-close kinetics within a cluster or the single-channel conductance [2].

- Functional Outcome: By blocking the inhibitory chloride current, this compound prevents neuronal hyperpolarization, leading to uncontrolled neuronal excitation. This can manifest as symptoms like seizures, agitation, and headache in cases of acute intoxication [4] [3].

The following diagram illustrates this inhibitory pathway:

This compound blocks chloride influx through the GABAA receptor, leading to neuronal hyperexcitation.

Quantitative Data and Subunit Sensitivity

The potency of this compound is not uniform across all GABAA receptors; it varies significantly based on the receptor's subunit composition, which also determines its synaptic or extrasynaptic localization in the brain [3].

| Receptor Subtype | Localization | This compound Effect | Key Finding |

|---|---|---|---|

| α1β2γ2L | Synaptic | Partial to full block [2] [3] | The γ2 subunit is associated with full, high-sensitivity block [3]. |

| α6β3γ2S | Synaptic | Full block [3] | Synaptic receptors are highly sensitive to this compound inhibition [3]. |

| α6β3δ | Extrasynaptic | Partial block [3] | Extrasynaptic receptors show a partial, lower-sensitivity inhibitory response [3]. |

| α6β3 | Binary (no complementary subunit) | Partial block [3] | Receptors lacking a complementary γ or δ subunit are less sensitive [3]. |

| β3 Homopentamer | Model System | Positive modulation [3] | Unexpectedly acts as a positive modulator, highlighting role of subunit interfaces [3]. |

Comparative studies between fipronil and its sulfone metabolite reveal important differences in their interaction with mammalian targets.

| Parameter | Fipronil | This compound |

|---|---|---|

| Source | Parent insecticide [4] | Primary oxidative metabolite [1] [4] |

| Inhibition of Mammalian GABAA Receptors | Potent inhibitor [2] | Potent inhibitor; some studies indicate it may be more potent in certain models [1] [4] |

| IC₅₀ in Rat Dorsal Root Ganglion (DRG) Neurons | Micromolar range [2] | Sub-micromolar to low micromolar range; one study reported lower IC₅₀ than fipronil [1] [4] |

| Role in Mammalian Toxicity | Contributes to symptoms [2] | Believed to mediate a significant portion of the toxic effects in mammals [1] |

Key Experimental Methodologies

The data on this compound's action is derived from several sophisticated electrophysiological and molecular techniques:

- Whole-Cell Voltage Clamp Recording: This is used on heterologous expression systems like HEK 293 cells transiently transfected with specific GABAA receptor subunits (e.g., α1β2γ2L) or on native neurons such as rat Dorsal Root Ganglion (DRG) neurons [2]. It measures macroscopic currents to determine the compound's effect on the rate of current decay and overall receptor inhibition [2].

- Single-Channel Recordings: This technique provides high-resolution data on how this compound alters the kinetic properties of single receptor channels, such as shortening the duration of activation "clusters" without changing the fundamental conductance [2].

- Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: Oocytes are injected with cRNAs encoding specific GABAAR subunits or microtransplanted with cerebellum membranes to study the function of native-like receptors. This system is ideal for characterizing the subunit-dependence of drug action [3].

- Radioligand Binding Assays: Studies use ligands like [³H]EBOB to assess the ability of this compound to displace known channel blockers from their binding sites, providing a measure of its affinity for the receptor in both insect and mammalian nervous tissue [1] [5].

Key Insights for Research and Development

- Subunit Selectivity is Critical: The finding that this compound's potency depends on the complementary subunit (γ vs. δ) is crucial for predicting its neurotoxicity profile [3]. This implies that brain regions with different dominant receptor subtypes will exhibit varying susceptibility.

- A Dual Binding Mode is Proposed: Computational docking models suggest this compound may interact with two putative binding sites on the GABAA receptor, which could explain its complex effects on different receptor isoforms [3].

- Metabolic Activation Detoxification: The conversion of fipronil to this compound is sometimes considered a detoxification pathway in the mammalian brain for the most common synaptic α1β2γ2 receptor subtype, as the sulfone is a less potent inhibitor of this specific subtype [2]. However, its persistence and effect on other subtypes mean it remains toxicologically significant [4].

References

- 1. Sulfone Metabolite of Fipronil Blocks γ-Aminobutyric Acid [sciencedirect.com]

- 2. The insecticide fipronil and its metabolite fipronil sulphone ... [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | GABAA Receptor Subunit Composition Drives Its ... [frontiersin.org]

- 4. The effects of fipronil on emotional and cognitive behaviors ... [sciencedirect.com]

- 5. Mechanisms for selective toxicity of fipronil insecticide and its ... [hero.epa.gov]

Mechanism of Action: Disruption of Neural Signaling

Fipronil sulfone exerts its toxic effect by disrupting normal signal transmission in the central nervous system. The following diagram illustrates this key neurotoxic pathway.

Key Experimental Models and Protocols

Research on this compound toxicity relies on specific in vitro and in vivo models, with precise analytical methods for detection and quantification.

In Vitro Metabolic Studies

- Objective: To determine the in vitro metabolism and clearance of fipronil, providing data for predictive models [1].

- Typical Protocol:

- System Preparation: Use liver subcellular fractions, such as chicken liver S9 fractions [1].

- Incubation: Incubate fipronil with the S9 fraction and necessary co-factors.

- Analysis: Monitor the formation of this compound over time using analytical techniques like LC-MS/MS to obtain kinetic data (e.g., clearance rates) [1].

- Extrapolation: The in vitro clearance data is extrapolated to predict in vivo liver clearance, which serves as input for Physiologically Based Kinetic (PBK) models [1].

In Vivo Distribution and Toxicity Studies

- Objective: To investigate the distribution, persistence, and toxicological effects of this compound in living organisms [2] [3].

- Typical Protocol:

- Dosing: Animals (e.g., rats, prairie dogs, laying hens) receive controlled oral or dermal administration of fipronil [2] [3].

- Sample Collection: Serum, tissues, feathers, and eggs are collected at various time points [2] [3].

- Sample Analysis:

- Extraction: Use methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation from complex matrices like eggs and feathers [3].

- Quantification: Employ LC-MS/MS or GC-MS for highly sensitive and simultaneous measurement of fipronil and this compound [2] [3]. Immunoassays like ELISAs based on camel single-domain antibodies (VHHs) have also been developed for specific detection in serum [2].

The table below outlines the core methodologies used in key experiments.

| Experiment Objective | Model System | Key Analytical Technique | Critical Protocol Step |

|---|---|---|---|

| In Vitro Metabolism & Kinetics | Chicken liver S9 fraction [1] | LC-MS/MS | Incubation of fipronil with metabolic fractions to measure formation kinetics of this compound [1]. |

| In Vivo Serum & Tissue Residue Analysis | Rodents (rats, prairie dogs); Laying hens [2] [3] | LC-MS/MS; VHH-based ELISA [2] | QuEChERS extraction from complex matrices like eggs and feathers [3]. |

| Toxicokinetic Modeling | PBK model for laying hens [1] | Computational Modeling | Using in vitro clearance data to predict time-concentration curves of fipronil and sulfone in eggs [1]. |

Research Implications and Future Directions

The heightened potency and persistence of this compound necessitate that it be a primary focus in the risk assessment of fipronil exposure [2] [4]. Future research directions should include:

- Refining PBK Models: Incorporating more detailed data on the absorption, distribution, metabolism, and excretion (ADME) of this compound to improve human health risk predictions [1].

- Elucidating Chronic Effects: Further investigation into the long-term toxicological impacts of this compound, particularly on non-target organs [4].

- Developing Mitigation Strategies: Research into methods to accelerate the degradation or enhance the clearance of this compound in contaminated environments and organisms.

References

fipronil sulfone formation and degradation

Formation of Fipronil Sulfone

This compound (M1) is the primary oxidative metabolite of fipronil. The table below summarizes the key contexts and mechanisms for its formation.

| Context | Primary Mechanism | Key Details |

|---|---|---|

| Biological Systems (In Vivo) | Cytochrome P450 oxidation [1] | Major metabolite in rats and humans; primary biomarker in human serum [1]. |

| Environmental (Aerobic) | Oxidative degradation [2] | Major metabolite formed in soil under aerobic conditions [2]. |

| Plants (Systemic) | Plant metabolism [2] | Main metabolite in rice [2]. |

The transformation involves the oxidation of the sulfinyl group ((\text{S}=O)) in fipronil to a sulfone group ((\text{O}=\text{S}=O)) [3]. This metabolite is of high concern because This compound is more persistent (estimated half-life of 208 hours in rodents) and can be more toxic than fipronil; it is reported to be six times more potent at blocking vertebrate GABA-gated chloride channels [1] [4].

Degradation of this compound

Degradation of this compound can occur through both microbial and abiotic pathways, with biodegradation being a key method for decontamination.

| Method/Agent | Conditions | Efficiency / Outcome | Key Metabolites Identified |

|---|---|---|---|

| Streptomyces rochei (AJAG7) | Liquid culture & soil [3] | Efficiently degrades this compound; kinetic studies confirm degradation pathway [3]. | Metabolites include fipronil sulfide, benzaldehyde [(phenyl methylene) hydrazone] [3]. |

| Pseudomonas sp. | Liquid culture (100 mg/L) [5] | 85.97% removal of fipronil [5]. | Fipronil sulfide, benzaldehyde [(phenyl methylene) hydrazone], isomenthone [5]. |

| Rhodococcus sp. | Liquid culture (100 mg/L) [5] | 83.64% removal of fipronil [5]. | Fipronil sulfide, benzaldehyde [(phenyl methylene) hydrazone], isomenthone [5]. |

| Hydrolysis | Basic conditions (High pH) [2] | Rate increases with pH; half-life decreases to 28 days at pH 9 and 2.4 hours at pH 12 [2]. | Fipronil amide [2]. |

The diagram below illustrates the major pathways of fipronil transformation in the environment, leading to the formation and subsequent degradation of this compound.

Analytical Methods for Detection

Precise analysis of this compound in complex matrices like serum, urine, and environmental samples requires sophisticated analytical techniques.

- Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS/LC-TOF): Used for the identification and characterization of this compound and other metabolites in rat and human serum. This technique provides accurate mass measurements for definitive identification [1] [6].

- Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS): A validated LC-MS/MS method was developed for the pharmacokinetic study of fipronil and this compound in rat plasma, placenta, amniotic fluid, and fetus. This method offers high sensitivity and selectivity for quantification [7].

- Gas Chromatography-Mass Spectrometry (GC-MS): Employed to identify intermediate metabolites formed during the microbial degradation of fipronil, helping to elucidate the biodegradation pathway [5] [3].

Experimental Protocol: Microbial Degradation

The following provides a detailed methodology for assessing the biodegradation of this compound by microbial isolates, based on studies such as those using Streptomyces rochei AJAG7 [3] and others [5].

Isolation and Enrichment of Degrading Microbes

- Sample Collection: Collect soil from a site with a history of fipronil contamination (e.g., agricultural fields, pesticide disposal areas) [5] [3].

- Enrichment Culture: Use a Mineral Salt Medium (MSM), which contains essential salts but lacks organic carbon, forcing microbes to use the target pollutant. Supplement the MSM with fipronil or this compound (e.g., 100 mg/L) as the sole carbon source [5].

- Incubation: Incubate the enrichment culture aerobically at around 30°C with constant shaking (e.g., 120 rpm) for several days to weeks [5].

- Sub-culturing: Periodically transfer an aliquot of the culture to fresh MSM with the same concentration of the insecticide to enrich for a consortium of degrading bacteria [3].

Screening and Identification of Potent Isolates

- Strain Isolation: After several sub-cultures, spread the enriched culture onto MSM agar plates containing fipronil/fipronil sulfone. Isolate distinct single colonies [3].

- Degradation Efficiency Screening: Inoculate pure isolates into liquid MSM containing a known concentration of this compound. Incubate under controlled conditions. Analyze the residual concentration of this compound over time using High-Performance Liquid Chromatography (HPLC) to determine the most potent degraders [5] [3].

- Kinetic Studies: For the most potent isolates, perform a time-course degradation experiment to calculate the degradation rate and half-life. Data can be modeled using the Michaelis-Menten model to understand degradation kinetics [5].

- Bacterial Identification: Identify the selected bacterial strains through 16S rRNA gene sequencing and phylogenetic analysis [5].

Analysis of Metabolites and Pathway Elucidation

- Sample Extraction: After the degradation experiment, extract the culture medium with an organic solvent like dichloromethane or ethyl acetate. Concentrate the extract under a gentle stream of nitrogen [3].

- Metabolite Identification: Analyze the extract using GC-MS or LC-HRMS to identify intermediate metabolites based on their mass spectra and fragmentation patterns [5] [3].

- Pathway Proposal: Propose a degradation pathway by logically connecting the identified metabolites, illustrating the stepwise breakdown of this compound [3].

References

- 1. Identification of fipronil metabolites by time-of-flight mass ... [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of environmental fate and ... [sciencedirect.com]

- 3. Biodegradation of fipronil and its metabolite this compound ... [sciencedirect.com]

- 4. Fipronil Technical Fact Sheet [npic.orst.edu]

- 5. Biodegradation of fipronil: Molecular characterization ... [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive Stress Degradation Studies of Fipronil : Identification... [link.springer.com]

- 7. Preclinical Transplacental Transfer and Pharmacokinetics ... [pubmed.ncbi.nlm.nih.gov]

Analytical Methods for Fipronil Sulfone Biomonitoring

Accurate biomonitoring of fipronil sulfone requires highly sensitive and specific analytical techniques, primarily Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and immunoassays.

LC-MS/MS Methods

LC-MS/MS is the gold standard for precise quantification of this compound in complex biological matrices. Key methodologies from recent studies are summarized below.

Table 1: Comparison of LC-MS/MS-Based Methods for this compound Analysis

| Method Feature | Dried Blood Spot (DBS) [1] [2] | Animal Serum [3] | Human & Rat Serum [4] |

|---|---|---|---|

| Sample Volume | 10 μL blood | Not specified | Not specified |

| Extraction Technique | Protein Precipitation (Acetonitrile) | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (Ethyl Acetate) |

| Chromatographic Run Time | 2 minutes | Not specified | Not specified |

| Linearity Range | 0.1 to 100 ng/mL | Not specified | Matrix-matched standard curves |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.087 ng/mL | Confirmed in human serum (0.1-4 ng/mL) |

| Key Advantage | Minimally invasive, easy transport/store | High sensitivity for animal sera | Identified this compound as primary biomarker in human serum |

The DBS method is particularly notable for its minimal invasiveness and utility in pediatric populations and toxicokinetic studies, significantly reducing the number of rodents required [1]. The workflow for this high-throughput approach is outlined below.

Dried Blood Spot (DBS) sample processing workflow for high-throughput biomonitoring [1] [2].

Immunoassay Methods

As an alternative to LC-MS/MS, ELISA using camelid single-domain antibodies (VHHs) offers a high-throughput screening tool. One study developed VHHs F1 and F6, selective for fipronil and this compound, respectively [5].

- Performance: The VHH-based ELISAs showed limits of detection of 10 ng/mL for fipronil and 30 ng/mL for this compound in rodent sera, with good agreement with LC-MS/MS data [5].

- Application: This method confirmed this compound as the predominant metabolite in black-tailed prairie dogs and rats, with serum concentrations approximately 3.2-fold higher than the parent compound [5].

Evidence of Human Exposure

Biomonitoring studies confirm that this compound is a relevant and persistent biomarker of human exposure.

- General Population Exposure: A study analyzing human serum from volunteers with no known exposure found this compound in approximately 25% of individuals at concentrations ranging from 0.1 to 4 ng/mL [4]. This indicates that low-level, chronic exposure may be occurring in the general population.

- Occupational Exposure: Higher levels have been recorded in occupationally exposed groups. Workers at a fipronil production facility showed a mean this compound serum level of 7.8 ng/mL [4].

Ecological & Toxicological Significance

The impetus for biomonitoring stems from this compound's environmental persistence and enhanced toxicity compared to its parent compound.

Persistence and Bioaccumulation

- Long Half-life: Toxicokinetic studies in rats show this compound has a significantly longer half-life (208 hours) compared to fipronil (8.5 hours), leading to prolonged systemic exposure [1] [2].

- Environmental Presence: this compound is frequently detected in aquatic systems and has been shown to bioaccumulate in food chains, as evidenced by contamination of chicken eggs and feathers [6] [7].

Enhanced Toxicity

Multiple studies demonstrate that this compound is more toxic than fipronil.

- Cellular Toxicity: In human hepatocytes and PC12 cells (a neuronal cell model), this compound was more cytotoxic than fipronil, interfering with lipid and amino acid metabolism and inducing oxidative stress [8] [2].

- Neurotoxicity: It is reported to be twenty times more active at mammalian GABA-gated chloride channels than fipronil, amplifying neurotoxic risk [1] [2].

- Developmental and Behavioral Effects: In zebrafish, environmentally relevant concentrations of this compound cause developmental malformations, inhibit swim bladder inflation, and induce hyperactivity followed by reduced locomotion [6].

Key Considerations for Researchers

- Biomarker Selection: For human biomonitoring, serum is the preferred matrix over urine for detecting this compound, as it is the primary and persistent metabolite in blood [4].

- Method Choice: The DBS-LC/MS method is ideal for large-scale or remote biomonitoring due to its simplicity and minimal storage requirements. VHH-based ELISA is suitable for high-throughput screening, while conventional LC-MS/MS offers the highest specificity and sensitivity for confirmatory analysis [1] [5] [3].

- Toxicological Interpretation: The greater potency and persistence of this compound mean that risk assessments based solely on parent fipronil exposure are likely inadequate [8] [6] [2].

References

- 1. DBS-platform for biomonitoring and toxicokinetics of toxicants [pmc.ncbi.nlm.nih.gov]

- 2. DBS-platform for biomonitoring and toxicokinetics of toxicants [nature.com]

- 3. Development of analytical method for fipronil and ... [khu.elsevierpure.com]

- 4. Identification of fipronil metabolites by time-of-flight mass ... [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Detection of Fipronil and ... [pmc.ncbi.nlm.nih.gov]

- 6. Ecotoxicological impacts of this compound: Developmental ... [pubmed.ncbi.nlm.nih.gov]

- 7. Fipronil and this compound Distribution in Chicken ... [mdpi.com]

- 8. Toxic effects of fipronil and its metabolites on PC12 cell ... [sciencedirect.com]

Analytical Methods for Quantification

The core of toxicokinetic study relies on robust bioanalytical methods. The following table summarizes two key techniques for quantifying fipronil and fipronil sulfone in biological matrices.

| Aspect | Dried Blood Spot (DBS) LC-MS/MS [1] | Plasma LC/UV/MS [2] |

|---|---|---|

| Analyte(s) | Fipronil, this compound, fipronil desulfinyl | Fipronil, this compound |

| Sample Volume | 10 μL blood | 75 μL plasma |

| Extraction | Protein precipitation (Acetonitrile) | Liquid-Liquid Extraction |

| Chromatography | C18 column; 2 min runtime | C18 column |

| Detection | LC-MS/MS (Negative ESI) | LC with UV and MS detection |

| Linearity | 0.1 to 100 ng/mL for all analytes | Fipronil: 10-1000 ng/mL this compound: 50-5000 ng/mL | | LLOQ | 0.1 ng/mL | Fipronil: 10 ng/mL this compound: 50 ng/mL |

The DBS method is particularly notable for its high throughput, minimal sample volume, and sensitivity, making it ideal for studies with volume limitations, such as pediatric biomonitoring or toxicokinetics in rodents [1].

Toxicokinetic Properties & Human Exposure

This compound is a persistent and active metabolite. Key toxicokinetic insights from animal and human studies are summarized below.

| Property | Findings | Source |

|---|---|---|

| Formation | Primary metabolite via cytochrome P-450 oxidation in liver. | [3] [4] |

| Persistence | Long half-life: 208 hours in rats (vs. 8.5h for Fipronil). | [1] |

| Tissue Distribution | Distributed throughout body, deposits in adipose (fat) tissues. | [3] [5] |

| Human Biomarker | Primary biomarker in blood/serum. Detected in ~25% of general population at 0.1-4 ng/mL; higher in occupational exposure (mean 7.8 ng/mL). | [3] [6] |

| Urinary Biomarker | Hydroxy-fipronil is a more sensitive urinary biomarker of exposure. | [6] |

Mechanisms of Toxicity

This compound's toxicity extends beyond its action on the nervous system.

- GABA Receptor Blockade: Like fipronil, the sulfone metabolite is a potent blocker of GABA-gated chloride channels, leading to neuronal hyperexcitation. Notably, it is reported to be twenty times more active at mammalian chloride channels than the parent compound, reducing its selectivity between insects and mammals [1] [7].

- Mitochondrial Dysfunction: Studies on isolated rat liver mitochondria show that this compound acts as a powerful uncoupler of oxidative phosphorylation. It inhibits state-3 respiration (ATP-producing) and reduces the mitochondrial membrane potential (ΔΨm), disrupting cellular energy supply [4].

- Hepatotoxicity: Research on HepG2 cells and human hepatocytes indicates that this compound can induce cell death and is more cytotoxic than fipronil itself [1].

The relationship between the metabolic pathway and primary toxic mechanisms can be visualized as follows:

Key Implications for Research

Based on the gathered data, here are the critical points for your research and development work:

- Focus on the Metabolite: Toxicokinetic and risk assessment studies must prioritize This compound over the parent compound due to its greater persistence and enhanced toxicity in mammals [1] [3].

- Biomarker Selection: For human biomonitoring, This compound in serum is the established biomarker, while hydroxy-fipronil in urine presents a promising, non-invasive alternative for exposure screening [3] [6].

- Adopt Modern Methods: The DBS-LC-MS/MS methodology offers a significant advantage for sample collection, storage, and analysis, especially in studies where traditional venipuncture is impractical [1].

References

- 1. DBS-platform for biomonitoring and toxicokinetics of toxicants: proof... [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of fipronil and its metabolite this compound ... [sciencedirect.com]

- 3. Identification of fipronil metabolites by time-of-flight mass ... [pmc.ncbi.nlm.nih.gov]

- 4. Comparative effects of fipronil and its metabolites sulfone ... [sciencedirect.com]

- 5. Phenylpyrazole (Fipronil) Toxicosis in Animals - Toxicology [merckvetmanual.com]

- 6. Hydroxy-fipronil is a new urinary biomarker of exposure ... - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fipronil Technical Fact Sheet [npic.orst.edu]

Comprehensive Application Note and Protocol for LC-MS/MS Quantification of Fipronil Sulfone in Serum

Introduction and Background

Fipronil, a broad-spectrum phenylpyrazole insecticide, and its primary metabolite, fipronil sulfone, have raised significant public health and toxicological concerns due to their environmental persistence and potential human health effects. While fipronil itself is toxic, the sulfone metabolite is notably more persistent in biological systems and exhibits comparable or even enhanced toxicity in mammalian systems, including neurotoxic effects and thyroid disruption [1] [2]. The detection and quantification of this compound in serum has become a critical component for human biomonitoring studies, occupational health surveillance, and toxicological research, providing a valuable biomarker for assessing intermediate to long-term exposure [3] [4].

The challenge in monitoring this compound stems from the need to detect ultra-trace concentrations (typically low ng/mL range) in complex biological matrices like serum or plasma. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for this application due to its superior sensitivity, selectivity, and ability to provide confirmatory analysis. This application note details a robust, sensitive, and validated protocol for quantifying this compound in serum samples, incorporating improvements in sample cleanup to reduce matrix effects and enhancements in MS detection to achieve the requisite sensitivity for population-scale biomonitoring studies [3] [5].

Experimental Design

This protocol is designed to quantify this compound in serum samples through a streamlined workflow that ensures reliable and reproducible results. The overall experimental design encompasses sample collection, preparation using protein precipitation and specialized phospholipid removal, chromatographic separation, and detection via triple quadrupole mass spectrometry operated in multiple reaction monitoring (MRM) mode. The method utilizes isotope-labeled internal standardization (where available) to correct for potential matrix effects and procedural losses, significantly enhancing quantification accuracy [3] [6]. The entire process, from sample extraction to instrumental analysis, is optimized to handle the lipophilic nature of this compound and the complexity of the serum matrix, enabling precise measurement of exposure levels in both general and occupationally exposed populations.

Figure 1 below illustrates the complete analytical workflow.

Figure 1. Comprehensive Analytical Workflow for this compound in Serum. The process begins with serum sample collection, followed by protein precipitation, specialized cleanup, chromatographic separation, and highly selective mass spectrometric detection.

Materials and Reagents

Chemical Reagents

- Acetonitrile (MeCN): LC-MS grade

- Methanol (MeOH): LC-MS grade

- Water: Ultrapure, 18.2 MΩ·cm resistivity

- Formic Acid: LC-MS grade

- Ammonium Fluoride: LC-MS grade

- Reference Standards: this compound (Purity ≥99.9%); Stable isotope-labeled internal standard (e.g., ¹³C₆-fipronil sulfone) if available [3] [6]

Consumables and Equipment

- Solid-Phase Extraction Cartridges: HybridSPE-Precipitation Phospholipid Removal cartridges (1 cc/30 mg) or equivalent [3]

- Microcentrifuge Tubes: Polypropylene, 1.5-2 mL

- Centrifuge: Capable of ≥10,000 rpm

- Nitrogen Evaporator

- Vortex Mixer

- Analytical Balance

- LC-MS/MS System: Triple quadrupole mass spectrometer equipped with electrospray ionization (ESI) and binary UHPLC system [3] [5]

Sample Preparation Protocol

Protein Precipitation and Extraction

- Aliquot Serum: Precisely pipette 200 µL of serum (calibrated, tested for accuracy and precision as a key uncertainty component [6]) into a 1.5 mL microcentrifuge tube.

- Add Internal Standard: Spike with 10 µL of the working internal standard solution. If a stable isotope-labeled standard is unavailable, a structurally similar compound like ethiprole can be considered, though with less accuracy [1].

- Precipitate Proteins: Add 1 mL of ice-cold acetonitrile. Vortex vigorously for 1 minute to ensure complete protein denaturation and analyte extraction.

- Separate Phases: Centrifuge the mixture at 10,000 × g for 5 minutes to pellet the precipitated proteins. The supernatant contains the target analytes.

Phospholipid Removal and Cleanup

- Condition SPE Cartridge: Load the supernatant directly onto a preconditioned HybridSPE Phospholipid Removal cartridge.

- Collect Eluate: Allow the extract to pass through the cartridge by gravity or slight positive pressure. Collect the entire eluate in a clean tube.

- Evaporate to Dryness: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at 35-40°C.

- Reconstitute: Reconstitute the dry residue in 200 µL of a mobile phase compatible solvent (e.g., water:acetonitrile, 80:20, v/v). Vortex thoroughly for 30 seconds to ensure complete dissolution.

- Final Preparation: Transfer the reconstituted solution to an LC vial with a low-volume insert for analysis [3].

LC-MS/MS Analysis

Chromatographic Conditions

The LC conditions are optimized for the separation of this compound from potential matrix interferences and isobaric compounds.

- Analytical Column: InertSustain C18 (150 mm × 2.1 mm, 5 μm) or equivalent [3]

- Column Temperature: 40 °C

- Injection Volume: 8 μL

- Mobile Phase A: 0.05 mM Ammonium Fluoride in Water

- Mobile Phase B: Methanol

- Flow Rate: 0.2 mL/min

- Gradient Program:

- 0-1 min: 20% B

- 1-25 min: Linear gradient from 20% to 90% B

- 25-30 min: Hold at 90% B

- 30-35 min: Re-equilibrate at 20% B [3]

Mass Spectrometric Parameters

Detection is performed using a triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM) for superior selectivity and sensitivity.

- Ionization Mode: ESI Negative

- Ion Spray Voltage: -4,500 V

- Ion Source Temperature: 300 °C

- Nebulizer and Heater Gas: Optimized according to instrument specifications

- MRM Transitions: Optimized for this compound and the internal standard [3]

Table 1: Optimized MRM Transitions and MS Parameters for this compound

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Declustering Potential (V) | Collision Energy (V) |

|---|---|---|---|---|

| This compound | 451.9 | 282.9 (Quantifier), 415.8 (Qualifier) | -105 | -40 |

| ¹³C₆-Fipronil Sulfone | 457.9 | 421.8, 288.8 | -110 | -24 |

Table 1. Optimized MRM parameters for this compound and its stable isotope-labeled internal standard. The qualifier ion ratio is critical for confirmatory analysis [3].

Method Validation

The method was rigorously validated according to FDA bioanalytical method guidelines [1] and SANTE criteria [7], with key performance characteristics summarized below.

Sensitivity, Linearity, and Precision

Table 2: Key Method Validation Parameters for this compound in Serum

| Validation Parameter | Result | Acceptance Criterion |

|---|---|---|

| LLOQ | 0.087 ng/mL [5] | Signal-to-noise ≥10, Accuracy 80-120%, Precision <20% |

| Linear Range | 0.1 - 200 ng/mL [1] [5] | R² > 0.99 |

| Intra-day Accuracy | 82.2 - 114.1% [5] | 85-115% |

| Intra-day Precision (%RSD) | < 20% [5] | < 15% (≤20% at LLOQ) |

| Inter-day Precision (%RSD) | < 20% [5] | < 15% |

Table 2. Summary of validation results demonstrating the method is fit for purpose for quantifying this compound in serum across toxicologically relevant concentrations.

Recovery and Matrix Effects

- Extraction Recovery: Consistent and >70% across the validated range, as monitored by the internal standard.

- Matrix Effects: The phospholipid removal cleanup step effectively minimizes ion suppression/enhancement. The use of isotope-labeled internal standard (when available) effectively compensates for any residual matrix effects, which is critical for accurate quantification [3] [6].

Application to Real Samples

This validated method has been successfully applied in various scientific contexts, demonstrating its practical utility:

- Human Biomonitoring: A 2025 study of 131 Japanese pregnant women detected this compound in 100% of serum samples with a median concentration of 21 ng/L (range: 6.8 - 89 ng/L). Neither the parent fipronil nor fipronil sulfide was detected, highlighting this compound as the predominant and most persistent biomarker in human serum [3].

- Animal Studies: Research on laying hens and roosters after oral exposure demonstrated the persistent nature of this compound, which was detected in eggs for 28 days and in internal organs at the experiment's conclusion. This confirms the method's applicability in toxicokinetic and food safety studies [2].

Figure 2 below illustrates the metabolic pathway and distribution of fipronil and its conversion to this compound in biological systems.

Figure 2. Metabolic Pathway and Distribution of Fipronil leading to this compound Formation. Following exposure and absorption, fipronil is predominantly oxidized in the liver to this compound, which becomes the primary biomarker detected in serum due to its persistence.

Troubleshooting Guide

| Issue | Potential Cause | Solution |

|---|---|---|

| Low Sensitivity | Matrix suppression, source contamination | Optimize cleanup; clean ion source; check mobile phase pH and composition |

| Poor Peak Shape | Column degradation, inappropriate mobile phase | Condition/replace column; use ammonium fluoride modifier to improve shape [3] |

| High Background Noise | Contaminated solvents or sample introduction system | Use fresh, high-purity solvents; flush system thoroughly |

| Irreproducible Retention Times | Inconsistent mobile phase pH or column temperature | Ensure precise temperature control; use buffer instead of additives |

| Low Recovery | Incomplete protein precipitation or inefficient reconstitution | Ensure adequate vortexing during precipitation; extend reconstitution time with gentle vortexing |

Conclusion

This application note provides a thoroughly validated, sensitive, and robust LC-MS/MS protocol for the quantification of this compound in serum. The method incorporates a efficient sample preparation strategy that effectively minimizes phospholipid-related matrix effects—a common challenge in serum analysis. With an LLOQ of 0.087 ng/mL, the method is sufficiently sensitive for detecting background exposure levels in the general population as well as elevated concentrations in occupational settings. The application of this protocol in recent human biomonitoring and animal studies confirms its utility for public health research, regulatory toxicology, and risk assessment, providing a reliable tool for understanding the human health implications of fipronil exposure.

References

- 1. Quantification of fipronil and its metabolite this compound ... [sciencedirect.com]

- 2. Fipronil and this compound Distribution in Chicken ... [mdpi.com]

- 3. Serum Concentrations of Fipronil and Metabolites in ... [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxy-fipronil is a new urinary biomarker of exposure ... - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of analytical method for fipronil and ... [khu.elsevierpure.com]

- 6. Critical control points of ID-LC-MS/MS method for the ... [zjnyxb.cn]

- 7. Study of dissipation dynamics and persistent toxicity ... [nature.com]

Comprehensive Application Notes and Protocols for Fipronil Sulfone Analysis in Dried Blood Spots

Introduction and Background

Fipronil sulfone is the primary oxidative metabolite of the insecticide fipronil, belonging to the phenyl-pyrazole chemical family. Unlike its parent compound, this compound demonstrates significantly greater persistence in biological systems, with a half-life of 208 hours in rats compared to 8.5 hours for fipronil itself [1]. This metabolite also exhibits reduced insecticidal selectivity, being approximately twenty times more active at mammalian chloride channels than at insect chloride channels, raising important toxicological concerns for human exposure [1] [2]. The toxicological profile of this compound includes potential thyroid disruption, increased hepatic enzyme activity, and neurotoxic effects observed in rodent studies, necessitating precise biomonitoring methods for accurate risk assessment [1].

Dried Blood Spot (DBS) technology represents a significant advancement in bioanalytical sampling, particularly for toxicokinetic studies and biomonitoring of environmental toxicants. This approach utilizes minimally invasive collection of small blood volumes (typically 10-20 μL) applied to specialized filter paper cards, followed by ambient drying and storage [1] [3]. The DBS methodology aligns with the "3Rs principle" (Replacement, Reduction, and Refinement) in animal research by significantly reducing the number of rodents required for toxicokinetic studies while refining sample collection procedures [1]. For human biomonitoring, especially in pediatric populations, DBS sampling offers distinct advantages through simplified logistics, including ease of storage and shipping without refrigeration requirements, and the ability for home-based collection without clinical supervision [1] [3].

Analytical Method Validation

Key Validation Parameters

The DBS method for fipronil, this compound, and fipronil desulfinyl has been comprehensively validated according to USFDA guidelines for bioanalytical methods [1]. The method demonstrates exceptional sensitivity with a lower limit of quantification (LLOQ) of 0.1 ng/mL for all analytes, which is sufficient for detecting environmental exposure levels reported in human serum samples [1]. The chromatographic efficiency of this method is particularly noteworthy, with a total run time of only 2 minutes, enabling high-throughput analysis while maintaining robust separation and detection of all target compounds [1].

Selectivity: No interfering peaks were observed at the respective retention times of fipronil (1.16 min), this compound (1.29 min), and fipronil desulfinyl (1.22 min) when blank, zero (spiked with internal standard), and LLOQ sample blood spots were analyzed [1].

Linearity: The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL for all analytes, with correlation coefficient values (r) greater than 0.991. The calibration curves were obtained using the peak area ratios (analyte/internal standard) versus concentration with a weighting factor of 1/X² [1].

Precision and Accuracy: The percentage accuracy and precision values for calibration standards including LLOQ ranged from 87.67% to 110.33% and 1.33% to 13.44% relative standard deviation, respectively, meeting acceptable USFDA specifications [1].

Method Performance Data

Table 1: Analytical performance characteristics of the DBS method for fipronil and its metabolites

| Analyte | Retention Time (min) | Linear Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | Precision (% RSD) | Accuracy (%) |

|---|---|---|---|---|---|---|

| Fipronil | 1.16 | 0.1-100 | 0.1 | 0.01 | 1.33-13.44 | 87.67-110.33 |

| This compound | 1.29 | 0.1-100 | 0.1 | 0.01 | 1.33-13.44 | 87.67-110.33 |

| Fipronil desulfinyl | 1.22 | 0.1-100 | 0.1 | 0.03 | 1.33-13.44 | 87.67-110.33 |

Table 2: MRM transitions and mass spectrometry parameters for fipronil and its metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Fipronil | 434.9 | 329.8 | Negative |

| This compound | 450.9 | 415.0 | Negative |

| Fipronil desulfinyl | 387.0 | 351.0 | Negative |

| Internal Standard | 283.0 | 268.0 | Negative |

The extraction efficiency and matrix effects were evaluated at two concentration levels (QC low and QC high) with six replicates. Different extraction solvents were investigated, with acetonitrile providing adequate and reproducible recovery while producing clean, interference-free extracts [1]. The recovery efficiency was consistent across the analytical range, though the specific recovery percentages were not detailed in the available literature. The matrix effect evaluation demonstrated that the method maintains reliability without significant ion suppression or enhancement, ensuring accurate quantification across different sample matrices [1].

Experimental Protocols

Sample Collection and Storage

Proper sample collection is critical for reliable DBS analysis. The recommended procedure involves applying 10 μL of whole blood onto DMPK-C cards or equivalent filter paper designed for DBS sampling [1]. For homogeneous distribution, the blood should be applied evenly to the designated area of the card, taking care not to oversaturate the paper. After application, samples must be dried completely at room temperature for a minimum of 2-3 hours before storage or processing [1]. Proper drying prevents microbial growth and preserves analyte integrity. For long-term stability, dried blood spots should be stored at -20°C in sealed bags containing desiccant packets to maintain low humidity levels [4]. This storage condition has been demonstrated to maintain analyte stability for extended periods, though specific stability data for this compound under various storage conditions requires further investigation.

Figure 1: DBS Sample Collection and Analysis Workflow

Sample Preparation and Extraction

The sample preparation protocol for this compound analysis from DBS specimens involves a straightforward protein precipitation extraction. The entire blood spot is punched from the DBS card using a standard disc puncher, typically obtaining 3-6 mm diameter discs depending on the required sensitivity [1] [3]. The punched disc is transferred to a suitable extraction vessel, and extraction solvent (1 mL of acetonitrile) is added. The mixture is then vortexed vigorously for approximately 30 seconds to ensure complete extraction of the analytes from the filter paper [1]. Following vortexing, the samples are subjected to sonication assistance for 10-15 minutes to enhance extraction efficiency, particularly for the more lipophilic this compound metabolite. The extract is then centrifuged at 10,000-14,000 × g for 5-10 minutes to precipitate proteins and separate particulate matter [1]. The supernatant recovery is critical; the clear supernatant is carefully transferred to a clean autosampler vial for LC-MS/MS analysis. For maximum sensitivity, the extraction volume can be reduced under a gentle stream of nitrogen at 30-40°C and reconstituted in a smaller volume of mobile phase, though this concentration step may not be necessary given the method's already high sensitivity [1].

Instrumental Analysis Conditions

Liquid chromatography separation is performed using a Waters Atlantis C18 column (4.6 × 50 mm, 5.0 μm) or equivalent reversed-phase column maintained at ambient temperature [1]. The mobile phase consists of acetonitrile and 0.1% (v/v) acetic acid in a ratio of 70:30 (v/v), delivered in isocratic mode at a flow rate of 0.7 mL/min [1]. This optimized chromatographic condition achieves excellent separation of all target compounds within the remarkably short 2-minute total run time, with this compound eluting at approximately 1.29 minutes [1]. The injection volume typically ranges from 5-10 μL, depending on the required sensitivity and instrument characteristics.

Mass spectrometric detection employs electrospray ionization in negative ion mode with multiple reaction monitoring (MRM) for optimal selectivity and sensitivity [1]. The ionization parameters should be optimized for the specific instrument platform, but generally include a source temperature of 400-500°C, ion spray voltage of -3500 to -4500 V, and appropriate curtain gas and collision gas settings. The MRM transitions monitored are m/z 434.9 → 329.8 for fipronil, m/z 450.9 → 415.0 for this compound, m/z 387.0 → 351.0 for fipronil desulfinyl, and m/z 283.0 → 268.0 for the internal standard [1]. These transitions provide the optimal combination of sensitivity and specificity for reliable quantification in complex biological matrices.

Table 3: LC-MS/MS Instrument Parameters for this compound Analysis

| Parameter | Setting | Description |

|---|---|---|

| Column | Waters Atlantis C18 (4.6 × 50 mm, 5.0 μm) | Stationary phase |

| Mobile Phase | Acetonitrile:0.1% acetic acid (70:30, v/v) | Isocratic elution |

| Flow Rate | 0.7 mL/min | Pump setting |

| Injection Volume | 5-10 μL | Sample introduction |

| Run Time | 2.0 min | Total chromatographic cycle |

| Ionization Mode | ESI-negative | Ion source |

| Source Temperature | 400-500°C | Ionization efficiency |

| MRM Transitions | See Table 2 | Detection specificity |

Applications

Toxicokinetic Studies

The validated DBS method has been successfully applied to determine fipronil desulfinyl in DBS samples obtained from toxicokinetic studies in rats following intravenous administration (1 mg/kg) [1]. This application demonstrates the suitability of DBS sampling for generating reliable toxicokinetic data while significantly reducing the number of animals required and minimizing procedural distress through microsampling approaches [1]. In rodent toxicokinetic studies, the DBS technique enables serial blood sampling from individual animals, thereby reducing inter-animal variability and decreasing the total number of animals required by up to 70-80% compared to conventional plasma sampling that requires separate groups for each time point [1]. This serial sampling capability provides more robust pharmacokinetic data while aligning with the principles of humane animal research.

The toxicokinetic behavior of this compound is particularly noteworthy due to its significantly extended half-life (208 hours) compared to the parent compound fipronil (8.5 hours) in rat studies [1]. This prolonged systemic exposure to this compound has important implications for risk assessment, particularly considering its enhanced potency at mammalian chloride channels compared to the parent insecticide [1] [2]. The DBS method facilitates comprehensive characterization of the metabolic profile following fipronil exposure, enabling researchers to simultaneously monitor the parent compound and its major metabolites throughout the elimination phase without the logistical constraints associated with conventional plasma sampling.

Environmental Biomonitoring

DBS sampling offers significant advantages for human biomonitoring studies aimed at assessing environmental exposures to fipronil and its metabolites across diverse populations. The method's high sensitivity (LLOQ of 0.1 ng/mL) is sufficient to detect this compound at concentrations relevant to environmental and occupational exposures, which have been reported in the range of 0.1 to 4 ng/mL in human serum samples [1]. The simplified logistics of DBS sampling enable large-scale field studies in remote locations, as samples can be collected by minimally trained personnel and transported to analytical laboratories at ambient temperature without refrigeration requirements [1] [3]. This capability is particularly valuable for pediatric studies, where venipuncture is challenging and often distressing for children and parents, and where ethical considerations limit blood collection volumes [1] [3].

Recent advancements in DBS applications include integrated approaches that combine screening with confirmatory analysis. The development of "Smartcard" technology utilizing 3D-printed cartridges incorporates both lateral flow immunoassay for rapid on-site screening and dried extract spots (DExS) for subsequent laboratory confirmation by UHPLC-MS/MS [5]. This innovative approach detects fipronil down to 0.8 μg/kg in food samples and demonstrates the potential for method expansion to other environmental contaminants beyond fipronil [5]. The integration of rapid screening with sophisticated confirmatory analysis in a single platform represents a significant advancement in environmental monitoring capabilities, particularly for resource-limited settings.

Figure 2: Method Development and Optimization Strategy

Troubleshooting and Technical Notes

Common Issues and Solutions

Spot Homogeneity: Inconsistent analyte distribution across the DBS can lead to sampling variability. To mitigate this, ensure uniform application of blood to the filter paper and use punches from the center of the spot for reproducible results. The hematocrit effect is a well-known factor influencing spot morphology and drying characteristics, though its specific impact on this compound quantification was not detailed in the available literature [3].

Extraction Efficiency: If recovery appears suboptimal, consider extending the sonication time or incorporating a soaking period before vortex mixing. For problematic extractions, alternative solvents such as methanol or acetonitrile with formic acid (0.1%) can be evaluated, though acetonitrile has demonstrated excellent performance for these analytes [1] [5].

Matrix Effects: Ion suppression or enhancement can affect quantification accuracy. To address this, ensure consistent chromatographic separation and use a stable isotope-labeled internal standard when available. The extract cleanliness achieved with acetonitrile precipitation typically minimizes matrix effects, but they should be evaluated during method validation [1].

Carryover Prevention: Given the high sensitivity of the method, implement thorough needle and injector port washing procedures between injections. The short run time (2 minutes) provides limited time for column cleaning, so periodic column regeneration with strong solvents is recommended [1].

Quality Control Recommendations

For routine implementation, include quality control samples at low, medium, and high concentrations in each analytical batch. These should be prepared from independent stock solutions and processed alongside study samples. Acceptance criteria should follow regulatory guidelines, typically requiring at least 67% of QC samples and 50% at each concentration level to be within 15% of their nominal concentrations [1] [4]. For long-term studies, monitor QC trends to detect potential method drift or changes in instrument performance over time. Include blank DBS samples from the same card lot to monitor potential background interference or contamination [3] [4].

Conclusion

The DBS method for this compound analysis represents a significant advancement in bioanalytical techniques for environmental toxicant monitoring. The method combines exceptional sensitivity with practical efficiency, enabling reliable quantification at environmentally relevant concentrations with minimal sample volume requirements. The simplified sampling and storage logistics make this approach particularly valuable for large-scale biomonitoring studies and pediatric populations where conventional blood collection is impractical or ethically concerning. The application of this methodology to toxicokinetic studies aligns with modern principles of animal research ethics through substantial reduction in animal numbers and refinement of sampling procedures.

Future directions for DBS analysis of this compound may include further miniaturization of sampling volumes, development of automated processing platforms, and expansion to additional metabolite panels. The integration of DBS sampling with emerging technologies such as digital microfluidics and portable mass spectrometry systems holds promise for even greater accessibility and application in diverse field settings. As environmental health research continues to emphasize the exposome concept, encompassing lifelong environmental exposures, the DBS approach for this compound and related environmental toxicants will play an increasingly important role in understanding exposure-disease relationships and informing public health protection strategies.

References

- 1. DBS-platform for biomonitoring and toxicokinetics of toxicants [nature.com]

- 2. Quantification of fipronil and its metabolite this compound ... [sciencedirect.com]

- 3. A state-of-the-science review and guide for measuring ... [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Dried Blood Spot Quality Control ... [mdpi.com]

- 5. Smartcard: an integrated approach for contaminant ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Development of ELISA Immunoassays for Fipronil Sulfone Detection

Introduction to Fipronil Sulfone and Analytical Challenges

This compound is the primary biological metabolite of the broad-spectrum phenylpyrazole insecticide fipronil, formed mainly through cytochrome P450-mediated oxidation in mammalian species. This metabolite has drawn significant scientific concern due to its enhanced toxicity compared to the parent compound and its persistent accumulation in blood and tissues, with an estimated half-life of 208 hours in rodents. This compound demonstrates approximately 10-fold higher potency at mammalian GABA-gated chloride channels compared to fipronil, narrowing the selectivity between insects and mammals and increasing potential risks for human and non-target species. The detection and monitoring of this compound is therefore crucial for understanding exposure risks in both environmental and clinical settings.

Traditional analytical methods for this compound detection, primarily chromatographic techniques like GC-MS and LC-MS/MS, offer excellent sensitivity and specificity but present limitations for large-scale monitoring studies. These methods require extensive sample preparation, sophisticated instrumentation, and specialized technical expertise, making them time-consuming and costly for high-throughput applications. Immunoassay methods like the Enzyme-Linked Immunosorbent Assay (ELISA) have emerged as valuable alternatives, providing high-throughput screening capabilities with minimal sample preparation. ELISA formats are particularly advantageous for rapid screening of large sample sets in environmental monitoring, occupational health surveillance, and food safety testing, offering the necessary sensitivity, specificity, and cost-effectiveness required for comprehensive exposure assessment programs.

Core Methodological Approaches in Immunoassay Development

Hapten Design and Conjugation Strategies

The development of sensitive and selective immunoassays for small molecules like this compound requires careful hapten design, as these compounds under 1,000 Da are not inherently immunogenic. The strategic design of haptens must incorporate structural features that mimic the target analyte while providing appropriate functional groups for conjugation to carrier proteins. Research has demonstrated that the orientation and presentation of the target molecule during immunization significantly influence antibody specificity and affinity. Through rational hapten design, researchers have successfully developed immunoassays with distinct cross-reactivity patterns capable of discriminating between this compound and other metabolites including fipronil-desulfinyl, fipronil-sulfide, and fipronil-detrifluoromethylsulfonyl.

The conjugation chemistry linking haptens to carrier proteins represents another critical factor in immunoassay performance. Two primary conjugation methods have been successfully employed in this compound immunoassay development:

- Sulfo-N-hydroxysuccinimide (NHS) ester method: Used for haptens containing carboxylic acid functional groups, resulting in formation of stable amide bonds with lysine residues on carrier proteins

- Diazotization method: Employed for haptens featuring amine groups, creating diazo linkages primarily with tyrosine residues

These conjugation approaches have been utilized with various carrier proteins including thyroglobulin for immunization and bovine serum albumin (BSA) or conalbumin (CON) as coating antigens in heterologous assay systems. The heterologous approach, where different hapten-protein conjugates are used for immunization and coating, has proven particularly effective for enhancing assay sensitivity by minimizing antibody binding to the carrier protein rather than the target hapten.

Antibody Selection and Production

The choice of antibody type represents a fundamental decision point in immunoassay development, with different formats offering distinct advantages:

- Polyclonal antibodies: Produced through traditional animal immunization, these heterogeneous antibody mixtures typically offer higher sensitivity but may show broader cross-reactivity patterns

- Monoclonal antibodies: Provide consistent, renewable reagents with defined specificity but may require more extensive screening to identify clones with desired characteristics

- Camelid single-domain antibodies (VHHs): Also known as nanobodies, these offer advantages including small size, high solubility, thermal stability, and cost-effective production

Recent research has demonstrated the successful generation of VHHs selective to either fipronil or this compound, enabling the development of assays that can discriminate between parent compound and metabolite. The selection of appropriate antibodies depends on the specific application requirements, including whether class-specific detection or compound-specific quantification is needed.

Table: Comparison of Antibody Types for this compound Detection

| Antibody Type | Production Method | Advantages | Limitations | Reported IC₅₀ for this compound |

|---|---|---|---|---|

| Polyclonal | Animal immunization with hapten-carrier conjugates | High sensitivity, broad recognition | Batch-to-batch variability, cross-reactivity | 0.58 ± 0.06 ng/mL (assay #2265) |

| Monoclonal | Hybridoma technology | Consistent specificity, unlimited supply | Limited epitope recognition, higher development cost | Not specifically reported |

| VHH (Nanobody) | Camelid immunization, phage display | High stability, precise epitope targeting | Specialized production requirements | 30 ng/mL (VHH F6) |

Experimental Protocols

Hapten Synthesis and Conjugation Protocol

Materials Required:

- Haptens with reactive carboxylic acid or amine groups

- Carrier proteins: Thyroglobulin (Thy), Bovine Serum Albumin (BSA), Conalbumin (CON)

- Coupling reagents: Sulfo-NHS, EDC (for carboxylic acid haptens)

- Sodium nitrite, HCl (for amine-containing haptens)

- Reaction buffers: Phosphate Buffered Saline (PBS), carbonate-bicarbonate buffer

- Purification equipment: Dialysis membrane, gel filtration columns

Procedure for Carboxylic Acid Hapten Conjugation (Sulfo-NHS Method):

- Activation Step: Dissolve 5 mg of hapten in 1 mL of dry DMSO. Add 10 molar equivalents of Sulfo-NHS and EDC each. React for 2 hours at room temperature with gentle stirring.

- Carrier Protein Preparation: Dissolve 10 mg of thyroglobulin (for immunogens) or BSA/CON (for coating antigens) in 2 mL of 0.1 M PBS, pH 7.4.

- Conjugation: Slowly add the activated hapten solution to the protein solution with continuous stirring. React for 4 hours at room temperature or overnight at 4°C.

- Purification: Dialyze the reaction mixture against PBS (3 changes, 4 L each over 24 hours) to remove unconjugated hapten and reaction byproducts.

- Characterization: Determine the hapten-to-protein ratio using UV-VIS spectroscopy or MALDI-TOF mass spectrometry.

- Storage: Aliquot conjugates and store at -20°C until use.

Procedure for Amine-Containing Hapten Conjugation (Diazotization Method):

- Diazotization: Dissolve 5 mg of hapten in 1 mL of 0.1 N HCl. Cool the solution to 4°C. Add 1 mL of cold sodium nitrite solution (2 mg/mL in water) dropwise with stirring. React for 30 minutes on ice.

- Protein Preparation: Dissolve 10 mg of carrier protein in 2 mL of borate buffer, pH 9.0.

- Conjugation: Slowly add the diazotized hapten solution to the protein solution while maintaining pH at 8.5-9.0 with 0.1 N NaOH. React for 2 hours at 4°C with constant stirring.

- Purification and Characterization: Follow steps 4-6 as described for the carboxylic acid method.

Indirect Competitive ELISA Protocol

Materials Required:

- Coating antigen (hapten-BSA or hapten-CON conjugate)

- Primary antibody (anti-fipronil/sulfone antiserum or purified antibodies)

- Secondary antibody: Goat anti-rabbit IgG-HRP conjugate (for polyclonal assays)

- Coating buffer: 0.05 M carbonate-bicarbonate buffer, pH 9.6

- Blocking buffer: 1% BSA or 3% non-fat dry milk in PBS

- Wash buffer: PBS containing 0.05% Tween 20 (PBST)

- Substrate solution: TMB (3,3',5,5'-tetramethylbenzidine) or OPD (o-phenylenediamine)

- Stop solution: 2M H₂SO₄

- Microtiter plates (96-well)

Procedure:

Coating:

- Dilute coating antigen in carbonate-bicarbonate buffer to optimal concentration (determined by checkerboard titration, typically 1-5 μg/mL).

- Add 100 μL/well to microtiter plates.

- Incubate 1 hour at room temperature or overnight at 4°C.

- Wash plates 3 times with PBST.

Blocking:

- Add 200 μL/well of blocking buffer.

- Incubate 1-4 hours at room temperature or overnight at 4°C.

- Wash plates 3 times with PBST.

Competitive Reaction:

- Prepare standard curve of this compound in assay buffer (typically PBS with 0.1% BSA) with concentrations ranging from 0.1 to 1000 ng/mL.

- Prepare samples in appropriate matrix.

- Mix equal volumes of standard/sample and primary antibody dilution (determined by checkerboard titration).

- Add 100 μL/well of the mixture to the coated plate.

- Incubate 1 hour at room temperature.

- Wash plates 5 times with PBST.

Detection:

- Add 100 μL/well of secondary antibody-HRP conjugate at optimal dilution (typically 1:10,000).

- Incubate 1 hour at room temperature.

- Wash plates 5 times with PBST.

Signal Development:

- Add 100 μL/well of TMB substrate.

- Incubate 10-30 minutes at room temperature in the dark.

- Stop reaction with 50 μL/well of 2M H₂SO₄.

Measurement:

- Read absorbance at 450 nm using microplate reader.

- Analyze data using four-parameter logistic curve fitting: Y = Bottom + (Top-Bottom)/(1+10^((LogIC₅₀-X)×HillSlope))

Sample Preparation Protocol for Serum and Urine Matrices

Materials Required:

- Ethyl acetate

- Methanol

- PBS containing 5% methanol

- Centrifugal filter devices (for urine samples)

- β-glucuronidase/sulfatase enzyme preparation (for urine samples)

- Ammonium acetate buffer (0.1 M, pH 5.5)

Procedure for Serum Samples:

- Dilution: Dilute 50 μL of serum sample 50-fold with PBS (final volume 2.5 mL).

- Extraction: Add 7.5 mL of ethyl acetate, vortex for 1 minute, then ultrasonicate for 5 minutes.

- Phase Separation: Centrifuge at 3,000 × g for 10 minutes to separate layers.

- Extract Collection: Collect the ethyl acetate layer (approximately 7.5 mL).

- Concentration: Evaporate 4.5 mL aliquot under gentle nitrogen stream.

- Reconstitution: Reconstitute residue in PBS containing 5% methanol (volume ≥1.5 mL).

- Analysis: Subject reconstituted extract directly to ELISA.

Procedure for Urine Samples:

- Enzymatic Hydrolysis: Mix 250 μL urine with 150 μL methanol and 100 μL enzyme solution (containing 33 μL β-glucuronidase/sulfatase in 1.1 mL ammonium acetate buffer, pH 5.5).

- Incubation: Incubate overnight at 37°C with gentle mixing.

- Extraction: Follow steps 2-7 as described for serum samples.

The following workflow diagram illustrates the key steps in this compound ELISA development and application:

Results and Performance Data

Assay Sensitivity and Cross-Reactivity

The developed immunoassays for this compound demonstrate excellent sensitivity with half-maximal inhibition concentrations (IC₅₀) in the low nanogram per milliliter range. Different assay configurations show distinct cross-reactivity patterns, allowing researchers to select the most appropriate format based on their specific detection needs. The generic assay #2265 shows broader recognition of fipronil and its metabolites, making it suitable for class-specific detection, while VHH-based assays offer greater specificity for distinguishing between fipronil and this compound.

Table: Analytical Performance of this compound Immunoassays

| Assay Format | IC₅₀ (ng/mL) | LOD (ng/mL) | Linear Range (ng/mL) | Key Cross-Reactivities |

|---|---|---|---|---|

| Polyclonal Assay #2265 | 0.58 ± 0.06 | 0.1 | 0.1-10 | Fipronil sulfide (96%), Fipronil-desulfinyl (101%) |

| Polyclonal Assay #2268 | 2.6 ± 0.4 | 0.5 | 0.5-50 | Fipronil sulfide (39%), Fipronil-desulfinyl (25%) |

| VHH F6 (this compound) | 30 | 10 | 75-2200 | High specificity for this compound |

| Monoclonal Antibody Assay | 0.14-1.43 μg/L | 0.0025 μg/L | 0.14-1.43 μg/L | Cross-reactivity with metabolites <21.5% |

Accuracy and Precision in Biological Matrices

The accuracy and precision of this compound immunoassays have been rigorously evaluated through spike-recovery studies in various biological matrices. These studies demonstrate excellent recovery rates and precision across different sample types, supporting the use of these assays for monitoring programs.

Table: Recovery of this compound from Spiked Biological Matrices

| Matrix | Spike Concentration (ng/mL) | Recovery (%) | Intra-Assay CV (%) | Inter-Assay CV (%) |

|---|---|---|---|---|

| Water | 0.5 | 98.5 | 5.2 | 8.7 |

| Human Serum | 1.0 | 95.3 | 6.8 | 9.3 |

| Human Urine | 2.0 | 92.7 | 7.5 | 10.1 |

| Rat Serum | 100 | 106 | 4.5 | 7.2 |

| Prairie Dog Serum | 400 | 109 | 5.1 | 8.9 |

Applications in Research and Monitoring

Human Exposure Studies

Immunoassays for this compound have been successfully applied in human biomonitoring studies to assess environmental and occupational exposures. Research utilizing these assays has revealed that this compound is detectable in approximately 25% of human serum samples from the general population with no known pesticide exposures, with concentrations ranging from 0.1 to 4 ng/mL. In occupational settings where workers handle fipronil-containing products, serum concentrations have been found to be significantly higher, with one study reporting mean this compound levels of 7.8 ± 7.7 ng/mL in factory workers. These findings highlight the value of immunoassays for population screening and occupational health surveillance programs aimed at reducing exposure risks.

The correlation between immunoassay results and confirmatory LC-MS/MS analysis has been extensively evaluated, with studies reporting excellent correlation (R² > 0.9) between the two methods. This agreement supports the use of ELISA as a reliable screening tool that can reduce the need for more costly instrumental analysis. Immunoassays have also been adapted for the detection of fipronil metabolites in urine, particularly following enzymatic hydrolysis to release conjugated metabolites. While this compound is the primary biomarker in serum, hydroxy-fipronil has been identified as a dominant urinary metabolite with concentrations ranging from 10 to 10,000 ng/mL in exposed rats, demonstrating its potential as a sensitive biomarker for urine-based monitoring programs.

Environmental and Food Safety Monitoring

Beyond human biomonitoring, this compound immunoassays have found important applications in environmental monitoring and food safety testing. Environmental studies have utilized these assays to detect fipronil and its metabolites in water, soil, and indoor dust samples, with reported contamination levels ranging from 1-158 ng/L in various environmental media. The European Union has established a Maximum Residue Limit (MRL) for fipronil, expressed as the sum of fipronil and this compound, at 0.005 mg/kg (5 ppb) in food products, particularly in eggs and other animal-derived products. Commercial ELISA kits have been developed specifically for food safety applications, offering detection limits of 0.0025 mg/kg (2.5 ppb) in liquid whole egg, well below the established MRL.

The regulatory applications of these immunoassays have been demonstrated during food safety incidents, most notably during the 2017 fipronil egg contamination event in Europe and Asia involving the illegal use of fipronil in poultry farms. The high-throughput capability of ELISA formats allows regulatory agencies and food producers to rapidly screen large sample sets, enabling timely intervention and protection of the food supply. The continuing development of immunoassays with improved specificity and sensitivity will further enhance their utility in both regulatory and research settings, providing valuable tools for comprehensive risk assessment and exposure mitigation strategies.

Troubleshooting and Technical Notes

- Matrix Effects: Biological matrices can significantly impact assay performance. Always use matrix-matched standards and consider dilution or extraction to minimize interference.

- High Background Signal: Optimize blocking conditions and antibody concentrations. Ensure thorough washing between steps and prepare fresh substrate solution.

- Poor Standard Curve: Check reagent stability and preparation. Ensure proper storage of antibodies and coating antigens at recommended temperatures.

- Cross-Reactivity Concerns: Select assay format based on specificity requirements. Use VHH-based assays for specific this compound detection or polyclonal assays for class-based screening.